2-Methylisophthalic acid

Vue d'ensemble

Description

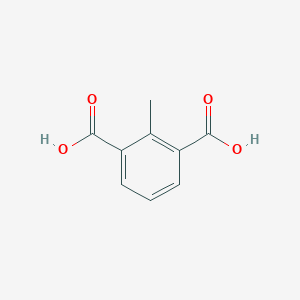

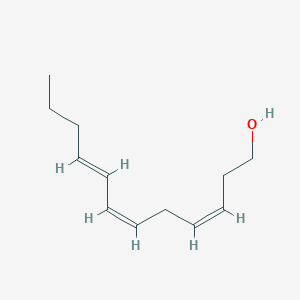

2-Methylisophthalic acid is a compound with the molecular formula C9H8O4 . It is also known by other names such as 2-methylbenzene-1,3-dicarboxylic Acid, 2,6-DICARBOXYTOLUENE, and 2,6-Toluenedicarboxylic acid .

Molecular Structure Analysis

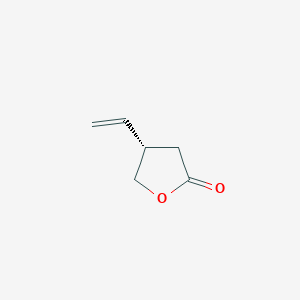

The molecular structure of 2-Methylisophthalic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) . Physical And Chemical Properties Analysis

2-Methylisophthalic acid has a molecular weight of 180.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass of the compound is 180.04225873 g/mol .Applications De Recherche Scientifique

Polymerization Tools

- Application Summary: 2-Methylisophthalic acid is used in the field of polymer chemistry as a polymerization tool .

Synthesis of Vitamin K3

- Application Summary: There is a method of synthesizing Vitamin K3 (menadione sodium bisulfite) that involves the use of 2-Methylisophthalic acid .

Nanomaterials Derived from Metal–Organic Frameworks

- Application Summary: 2-Methylisophthalic acid can be used in the construction of Metal–Organic Frameworks (MOFs), which are a type of porous material with a periodic network structure .

- Methods of Application: MOFs are constructed with metal ions or clusters and organic ligands, such as 2-Methylisophthalic acid. The adjustable channel structure, abundant unsaturated metal sites, and modifiable ligands of MOFs have attracted attention in various fields .

- Results or Outcomes: The construction of mixed-metal MOFs and MOF films has extended the applications of conventional MOF-based materials. Their structural characters toward applications of pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions, have been demonstrated with typical reports .

Ligands for MOFs with Different Topologies

- Application Summary: 2-Methylisophthalic acid can be used as a ligand in MOFs with different topologies .

- Results or Outcomes: The use of 2-Methylisophthalic acid as a ligand in MOFs can result in MOFs with specific desirable properties. The exact outcomes would depend on the other compounds used in the reaction and the specific process conditions .

Deep Eutectic Solvents in Biomedicine

- Application Summary: Deep Eutectic Solvents (DESs) comprising organic acids, such as 2-Methylisophthalic acid, have been investigated for potential biomedical applications .

- Methods of Application: DESs are synthesized by combining organic acids with other components. The properties of DESs can be tailored through dilution or change of the ratio of parent substances .

- Results or Outcomes: DESs have shown potential as drug delivery enhancers and antimicrobial agents due to their negligible cytotoxicity and adherence to the rules of green chemistry .

Nucleic Acid Aptamers

- Application Summary: While not directly involving 2-Methylisophthalic acid, the field of nucleic acid aptamers is relevant as these are short single-stranded DNA or RNA oligonucleotides that can bind to target molecules with extraordinary selectivity and affinity .

- Methods of Application: Aptamers are usually generated by an in vitro technique, named Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This process involves iterative rounds of selection and amplification .

- Results or Outcomes: Many aptamers targeting small molecules, proteins, viruses, cells, or tissues have been generated in recent years .

Propriétés

IUPAC Name |

2-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDLAEPHWROGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466089 | |

| Record name | 2-methylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisophthalic acid | |

CAS RN |

15120-47-5 | |

| Record name | 2-methylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)